molecular formula C26H54O15S B609241 m-PEG13-Ms CAS No. 1059604-93-1

m-PEG13-Ms

Cat. No. B609241
M. Wt: 638.76
InChI Key: JKPOVWOBYWMPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-PEG13-Ms is a PEG linker containing a mesyl group . The mesyl group is a good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases the water solubility of compounds in aqueous media . It is reagent grade and used for research purposes .


Molecular Structure Analysis

The molecular formula of m-PEG13-Ms is C26H54O15S . Its exact mass is 638.3183 and its molecular weight is 638.76 .


Chemical Reactions Analysis

The mesyl group in m-PEG13-Ms is a good leaving group for nucleophilic substitution reactions . This suggests that it can be used to link other molecules through nucleophilic substitution reactions.

Scientific Research Applications

Drug Delivery System in Glioma Treatment

m-PEG13-Ms, as a component of a drug delivery system, has been utilized in targeted therapy for glioma. A study constructed a mesoporous silica nanoparticle (MSN)-based vehicle coated with IL13Rα2-targeted peptide (IP) using polyethylene glycol (PEG), named MSN-PEG-IP (MPI), for glioma targeting. This system showed promise in delivering chemotherapy drugs like Doxorubicin to glioma cells, effectively crossing the blood-brain barrier and targeting glioma cells without affecting normal brain tissue. MRI and immunofluorescence results indicated significant tumour size reduction and increased apoptosis in glioma-bearing rats treated with this system (Shi et al., 2017).

Gene Transfection Reagent

Another application of m-PEG13-Ms is in gene transfection. A study synthesized an MSN-based gene transfection system where second-generation polyamidoamines (PAMAMs) were attached to the surface of MSN. This system, used for complexing with plasmid DNA, demonstrated efficacy in gene transfection and biocompatibility across various cell types, including neural glia and cancer cells (Radu et al., 2004).

pH-Sensitive Drug Delivery

In tumor therapy, the pH-sensitive drug delivery capability of MSNs, which are coated with PEG and other polymers, has been explored. These multifunctional MSNs demonstrate enhanced dispersity, high drug loading capacity, long-circulation time, and pH-triggered targeting, making them suitable for pH-sensitive drug delivery applications such as cancer therapy (Chen et al., 2016).

Plant Stress Tolerance Research

Research on plant stress tolerance also utilizes PEG. For instance, PEG was used to mimic osmotic stress in plant tissue cultures to study mechanisms of tolerance. In a study, PEG treatment on Medicago truncatula resulted in significant changes in cellular and molecular markers related to water stress, including changes in expression of the cell cycle checkpoint gene WEE1 (Elmaghrabi et al., 2017).

Biocompatibility Assessment in Nanoparticles

The biocompatibility of m-PEG13-Ms, particularly in the context of drug delivery, is critical. A study compared the potential toxicity of pristine, pegylated (PEG), and lipid-coated magnetic mesoporous silica nanoparticles (M-MSNs) on HepaRG cells. It found that PEG M-MSNs showed slower cellular uptake and highlighted the importance of understanding the molecular modes of action of nanocarriers for safe applications in drug delivery (Pisani et al., 2017).

Cancer Therapy

m-PEG13-Ms has been used in developing nanoparticles for targeted cancer therapy. One such study developed MSNs@PDA-PEG-FA nanoparticles, with a pH-sensitive polydopamine coating, for targeted cervical cancer therapy. These nanoparticles demonstrated high targeting efficiency and significant antitumor efficacy in vivo, highlighting their potential as carriers for cancer treatments (Cheng et al., 2017).

Safety And Hazards

The safety data sheet for m-PEG13-Ms suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O15S/c1-29-3-4-30-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-20-38-21-22-39-23-24-40-25-26-41-42(2,27)28/h3-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPOVWOBYWMPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG13-Ms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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